Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1975118-70-7
VCID: VC7129624
InChI: InChI=1S/C12H21N3O2/c1-5-15(6-2)9-11-10(8-14(4)13-11)12(16)17-7-3/h8H,5-7,9H2,1-4H3
SMILES: CCN(CC)CC1=NN(C=C1C(=O)OCC)C
Molecular Formula: C12H21N3O2
Molecular Weight: 239.319

Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate

CAS No.: 1975118-70-7

Cat. No.: VC7129624

Molecular Formula: C12H21N3O2

Molecular Weight: 239.319

* For research use only. Not for human or veterinary use.

Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate - 1975118-70-7

Specification

CAS No. 1975118-70-7
Molecular Formula C12H21N3O2
Molecular Weight 239.319
IUPAC Name ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C12H21N3O2/c1-5-15(6-2)9-11-10(8-14(4)13-11)12(16)17-7-3/h8H,5-7,9H2,1-4H3
Standard InChI Key ZRNOWUDYBHFQRK-UHFFFAOYSA-N
SMILES CCN(CC)CC1=NN(C=C1C(=O)OCC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a diethylaminomethyl moiety, and at the 4-position with an ethyl carboxylate ester. The IUPAC name, ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate, reflects this substitution pattern. Its structure is validated by spectroscopic data, including the SMILES notation CCN(CC)CC1=NN(C=C1C(=O)OCC)C and the InChIKey ZRNOWUDYBHFQRK-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1975118-70-7
Molecular FormulaC12H21N3O2\text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight239.319 g/mol
Density (Predicted)1.06 ± 0.1 g/cm³
Boiling Point (Predicted)338.2 ± 32.0°C
pKa (Predicted)8.39 ± 0.25

Stereoelectronic Features

The diethylaminomethyl group at the 3-position introduces a tertiary amine, conferring basicity (predicted pKa 8.39) , while the ethyl carboxylate ester enhances lipophilicity. These features suggest potential for membrane permeability and target engagement, critical for bioactive molecules. Computational models predict a collision cross-section (CCS) of 135.6–145.3 Ų for its adducts, informing mass spectrometry applications .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include minimizing isomer formation (e.g., methyl group migration on the pyrazole ring) and avoiding polymerization side reactions . The use of diethyl oxalate is critical, as alternatives like oxalyl chloride yield inferior results . Industrial-scale production would require optimizing solvent systems (e.g., toluene) and catalytic conditions to enhance yields beyond the 50–70% range typical for similar compounds .

Physicochemical Properties

Thermal Stability

The compound’s predicted boiling point of 338.2°C aligns with trends observed in pyrazole esters, where increased alkyl substitution elevates thermal stability. This property supports its use in high-temperature reactions, though experimental validation is needed.

Solubility and Partitioning

While solubility data remain unpublished, the logP value (estimated via molecular weight and functional groups) suggests moderate lipophilicity, favoring organic solvents like ethyl acetate or dichloromethane. The diethylaminomethyl group may enhance aqueous solubility at acidic pH via protonation.

Table 2: Comparative Properties of Pyrazole Derivatives

CompoundMolecular WeightBoiling Point (°C)pKaApplication
Target Compound239.32338.28.39Enzyme inhibition
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate169.18Not reported7.8Intermediate
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid178.11Not reported2.1SDHI fungicides

Research Findings and Biological Activity

Agrochemical Applications

Challenges and Future Directions

Data Gaps

Critical gaps include experimental validation of predicted properties (e.g., solubility, CCS) and in vitro/in vivo toxicity profiles. The absence of crystal structure data limits molecular docking studies.

Synthetic Advancements

Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which could enhance bioactivity. Flow chemistry approaches may improve yield and scalability over batch methods .

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